molecular formula C11H17NO B13288772 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol

2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13288772
M. Wt: 179.26 g/mol
InChI Key: NHHIVAOAYDBESF-UHFFFAOYSA-N
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Description

2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2,3-dimethylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are halides or alkyl derivatives.

Scientific Research Applications

2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol
  • 2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol
  • 2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol

Uniqueness

2-{[(2,3-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)methylamino]ethanol

InChI

InChI=1S/C11H17NO/c1-9-4-3-5-11(10(9)2)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3

InChI Key

NHHIVAOAYDBESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNCCO)C

Origin of Product

United States

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